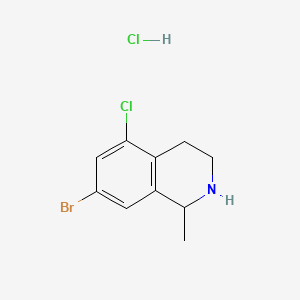
7-Bromo-5-chloro-1-methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-Bromo-5-chloro-1-methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride: is a chemical compound that belongs to the class of tetrahydroisoquinolines. This compound is characterized by the presence of bromine and chlorine atoms attached to the isoquinoline ring, along with a methyl group. It is commonly used in various scientific research applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 7-Bromo-5-chloro-1-methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride typically involves the following steps:
Bromination and Chlorination: The starting material, 1-methyl-1,2,3,4-tetrahydroisoquinoline, undergoes bromination and chlorination reactions to introduce the bromine and chlorine atoms at the 7th and 5th positions, respectively.
Hydrochloride Formation: The resulting compound is then treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination and chlorination processes, followed by purification and crystallization steps to obtain the final product in high purity.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed:
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced forms with hydrogen atoms replacing the bromine or chlorine atoms.
Substitution: Substituted derivatives with new functional groups replacing the bromine or chlorine atoms.
Aplicaciones Científicas De Investigación
Chemistry:
- Used as a building block in the synthesis of more complex organic molecules.
- Employed in the study of reaction mechanisms and pathways.
Biology:
- Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine:
- Explored as a potential lead compound for the development of new pharmaceuticals.
Industry:
- Utilized in the production of specialty chemicals and intermediates for various industrial applications.
Mecanismo De Acción
The mechanism of action of 7-Bromo-5-chloro-1-methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride involves its interaction with specific molecular targets and pathways. The bromine and chlorine atoms, along with the isoquinoline ring, contribute to its binding affinity and selectivity towards certain biological targets. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to various biological effects.
Comparación Con Compuestos Similares
1,2,3,4-Tetrahydroisoquinoline: A parent compound without the bromine and chlorine substitutions.
7-Bromo-1,2,3,4-tetrahydroisoquinoline: A similar compound with only the bromine substitution.
5-Chloro-1,2,3,4-tetrahydroisoquinoline: A similar compound with only the chlorine substitution.
Uniqueness:
- The presence of both bromine and chlorine atoms in 7-Bromo-5-chloro-1-methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride provides unique chemical properties that can enhance its reactivity and binding affinity compared to similar compounds with only one halogen substitution.
This detailed article provides a comprehensive overview of this compound, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Propiedades
Fórmula molecular |
C10H12BrCl2N |
|---|---|
Peso molecular |
297.02 g/mol |
Nombre IUPAC |
7-bromo-5-chloro-1-methyl-1,2,3,4-tetrahydroisoquinoline;hydrochloride |
InChI |
InChI=1S/C10H11BrClN.ClH/c1-6-9-4-7(11)5-10(12)8(9)2-3-13-6;/h4-6,13H,2-3H2,1H3;1H |
Clave InChI |
ZFGFNQRKWRNEKS-UHFFFAOYSA-N |
SMILES canónico |
CC1C2=C(CCN1)C(=CC(=C2)Br)Cl.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


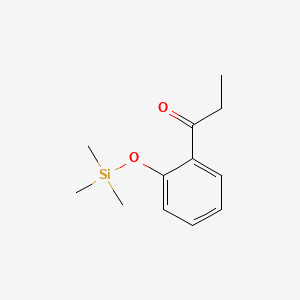
![3-(3-methyl-3H-imidazo[4,5-b]pyridin-2-yl)propanoic acid](/img/structure/B15296100.png)
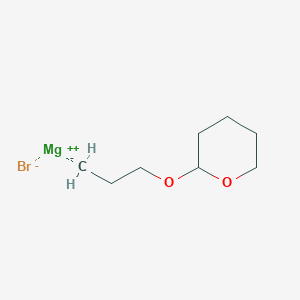

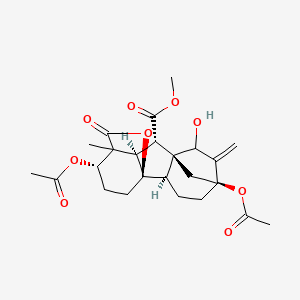
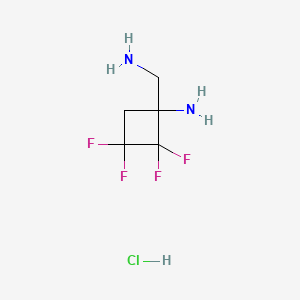
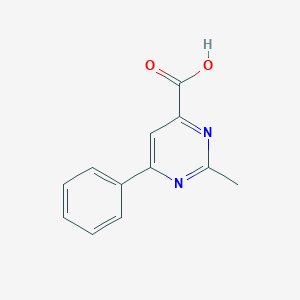
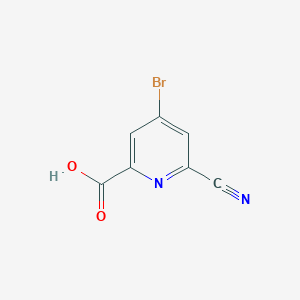
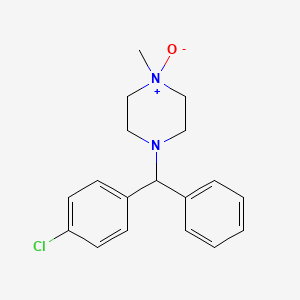


![Methyl 3-[(3-phenylpropyl)amino]butanoate hydrochloride](/img/structure/B15296154.png)
![3-[4-methoxy-2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]-2-[[4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]methyl]-2H-furan-5-one](/img/structure/B15296157.png)

